XLogP3 Lipophilicity vs. Piperidine-1-sulfonyl and Methylsulfonyl Analogs
The target compound exhibits an XLogP3 of 1.3 [1]. The closest piperidine-1-sulfonyl analog, N-((2,4-dimethylthiazol-5-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide, is predicted (via XLogP3) to have an XLogP3 of approximately 2.0–2.2, while the methylsulfonyl analog has a predicted XLogP3 of approximately 0.8–1.0. The morpholino group thus confers intermediate lipophilicity, optimizing the balance between passive permeability and aqueous solubility in kinase inhibitor design [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | Piperidine-1-sulfonyl analog XLogP3 ≈ 2.0–2.2; Methylsulfonyl analog XLogP3 ≈ 0.8–1.0 (predicted) |
| Quantified Difference | ΔXLogP3 of ~0.7–0.9 (morpholino vs. piperidino); ΔXLogP3 of ~0.3–0.5 (morpholino vs. methylsulfonyl) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025 release); values for analogs estimated based on fragment contributions. |
Why This Matters
Precise lipophilicity tuning is critical for achieving balanced cellular permeability and avoiding promiscuous binding; the morpholino analog occupies a 'sweet spot' that generic sulfonamide replacements often miss.
- [1] PubChem Compound Summary for CID 71795556, N-((2,4-dimethylthiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide. XLogP3-AA value: 1.3. National Center for Biotechnology Information (2025). View Source
